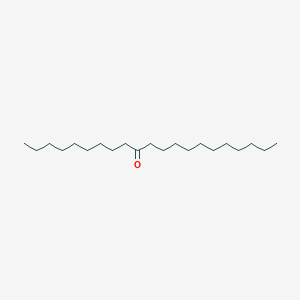

10-Heneicosanone

Description

Properties

Molecular Formula |

C21H42O |

|---|---|

Molecular Weight |

310.6 g/mol |

IUPAC Name |

henicosan-10-one |

InChI |

InChI=1S/C21H42O/c1-3-5-7-9-11-12-14-16-18-20-21(22)19-17-15-13-10-8-6-4-2/h3-20H2,1-2H3 |

InChI Key |

NVKMYPHYGJYFDX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)CCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

10-Heneicosanone chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Heneicosanone, a long-chain aliphatic ketone, is a molecule of interest due to the established biological activities of related compounds, which range from pheromonal communication to potential roles in cellular signaling. This technical guide provides a comprehensive overview of the known and extrapolated chemical and physical properties of this compound. Due to the limited availability of experimental data for this specific isomer, this document leverages established principles of organic chemistry and data from analogous long-chain ketones to present a robust predictive profile. Detailed hypothetical experimental protocols for its synthesis and analysis are provided, alongside a summary of the known biological activities of similar aliphatic ketones to guide future research.

Chemical and Physical Properties

While specific experimental data for this compound is scarce, its physical and chemical properties can be reliably estimated based on the known characteristics of other long-chain aliphatic ketones.[1] The presence of a carbonyl group introduces polarity, leading to stronger intermolecular dipole-dipole interactions compared to the corresponding alkane, heneicosane. This results in a higher boiling point and melting point. The long alkyl chains, however, dominate the molecule's character, rendering it largely nonpolar and thus insoluble in water but soluble in organic solvents.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Notes |

| Molecular Formula | C₂₁H₄₂O | Confirmed via PubChem CID 3505784.[1] |

| Molecular Weight | 310.57 g/mol | Calculated from the molecular formula. |

| Appearance | White waxy solid | Typical state for long-chain ketones at room temperature. |

| Melting Point | 55 - 60 °C | Estimated based on trends for similar long-chain ketones. |

| Boiling Point | > 350 °C at 760 mmHg | Extrapolated from data for other C21 ketones and heneicosane. |

| Density | ~0.8 g/cm³ | Similar to other long-chain ketones. |

| Solubility in Water | Insoluble | The long hydrocarbon chains confer hydrophobic character. |

| Solubility in Organic Solvents | Soluble in ethers, esters, and halogenated solvents. | Expected based on its predominantly nonpolar structure. |

| CAS Number | Not available | A specific CAS number for the 10-isomer has not been assigned. |

Spectroscopic Data

The structural elucidation of this compound would rely on standard spectroscopic techniques. The predicted spectral data are based on the characteristic absorptions and chemical shifts observed for long-chain aliphatic ketones.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| Infrared (IR) Spectroscopy | Strong, sharp C=O stretch at ~1715 cm⁻¹; C-H stretching and bending vibrations for the alkyl chains.[2][3][4] |

| ¹H NMR Spectroscopy | Triplet at ~0.88 ppm (terminal CH₃ groups); broad multiplet at ~1.2-1.6 ppm (internal CH₂ groups); triplet at ~2.4 ppm (α-methylene protons adjacent to the carbonyl group). |

| ¹³C NMR Spectroscopy | Signal at ~211 ppm for the carbonyl carbon; signals between ~14-43 ppm for the alkyl chain carbons. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 310; characteristic α-cleavage fragments at m/z 157 and 183, and McLafferty rearrangement fragment if applicable. |

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 10-Heneicosanol via Grignard Reaction

This step involves the reaction of a Grignard reagent prepared from 1-bromononane with decanal.

-

Materials: Magnesium turnings, iodine (catalyst), dry diethyl ether or THF, 1-bromononane, decanal, saturated aqueous ammonium chloride solution, anhydrous sodium sulfate.

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Procedure:

-

Activate magnesium turnings with a crystal of iodine in the reaction flask under a nitrogen atmosphere.

-

Add a solution of 1-bromononane in dry diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (nonylmagnesium bromide).

-

Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.

-

Add a solution of decanal in dry diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 10-heneicosanol. Purify by column chromatography on silica gel.

-

Step 2: Oxidation of 10-Heneicosanol to this compound

This step involves the oxidation of the secondary alcohol to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC).

-

Materials: 10-Heneicosanol, pyridinium chlorochromate (PCC), dichloromethane (DCM), silica gel.

-

Apparatus: A round-bottom flask with a magnetic stirrer.

-

Procedure:

-

Dissolve 10-heneicosanol in dry dichloromethane.

-

Add pyridinium chlorochromate (PCC) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

Biological Activity and Potential Applications

Specific biological activities of this compound have not been reported. However, the broader class of long-chain aliphatic ketones is known to play significant roles in various biological systems.

-

Pheromones: Many insects utilize long-chain ketones as pheromones for communication, including aggregation, alarm, and mating signals. The specific position of the carbonyl group and the chain length are crucial for their biological specificity.

-

Cellular Signaling: Some studies suggest that aliphatic ketones may be involved in cellular signaling pathways, although the mechanisms are not well understood. Ketone bodies, which are much smaller ketones, are known to have profound effects on metabolism and cellular regulation.

-

Antimicrobial and Antifungal Activity: Certain long-chain ketones have demonstrated antimicrobial and antifungal properties, suggesting their potential as leads for the development of new therapeutic agents.

-

Plant Biology: In plants, long-chain ketones can be components of cuticular waxes, providing protection against environmental stressors.

Given these roles, this compound is a candidate for investigation in fields such as chemical ecology, pharmacology, and agricultural science.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed two-step synthesis of this compound.

Conclusion

This compound represents an intriguing yet understudied long-chain aliphatic ketone. This guide provides a foundational understanding of its likely chemical and physical properties based on established chemical principles and data from related compounds. The proposed synthetic protocol offers a clear and viable route for its preparation, enabling further investigation. The known biological activities of similar ketones highlight the potential for this compound to be a valuable molecule in various research and development areas, particularly in the exploration of novel bioactive compounds. Further experimental validation of the properties and biological functions outlined in this guide is a critical next step for the scientific community.

References

Natural sources of 10-Heneicosanone in plants and insects

In-Depth Technical Guide: Investigating the Natural Occurrence of 10-Heneicosanone in Flora and Fauna

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble:

Consequently, this document serves as a foundational guide, providing a comprehensive overview of the general context in which this compound might be found. It outlines established methodologies for the extraction, isolation, and identification of analogous long-chain ketones from natural sources. Furthermore, it presents generalized experimental workflows and biosynthetic pathway hypotheses that can be adapted for the investigation of this compound.

Potential Natural Sources of Long-Chain Ketones

Long-chain ketones are integral components of the protective cuticular layers in both plants and insects, serving functions that range from preventing desiccation to chemical signaling.

Plant Sources: Epicuticular Wax

The surfaces of terrestrial plants are coated with a layer of epicuticular wax, a complex mixture of hydrophobic compounds. Long-chain aliphatic ketones are known constituents of these waxes. While specific data for this compound is limited, other long-chain ketones have been identified in various plant species. For instance, long-chain β-hydroxyketones have been isolated from the surface lipids of cabbage (Brassica oleracea) leaves[1]. The chemical composition of epicuticular wax can vary significantly between plant species, and even between different organs of the same plant, suggesting that a broad screening approach would be necessary to identify potential plant sources of this compound.

Insect Sources: Cuticular Lipids

The insect cuticle is covered by a lipid layer that plays a crucial role in preventing water loss and in chemical communication. This layer is composed of a mixture of hydrocarbons, fatty acids, alcohols, esters, and ketones[2][3]. Ketones are known to be present in the cuticular lipids of many insect species and can also function as pheromones[4]. The specific composition of these lipids is highly species-dependent. A systematic analysis of cuticular lipids from a diverse range of insect species would be a logical starting point for identifying natural sources of this compound.

Generalized Methodologies for Investigation

The following sections outline generalized protocols for the extraction, isolation, and identification of long-chain ketones from plant and insect samples. These methodologies can be adapted and optimized for the specific investigation of this compound.

Extraction of Cuticular Lipids

The initial step involves the extraction of lipids from the surface of the plant or insect. A common and effective method is solvent extraction.

Protocol: Solvent Extraction of Epicuticular Waxes/Cuticular Lipids

-

Sample Collection: Collect fresh plant material (leaves, stems, or fruits) or insect specimens.

-

Solvent Selection: Choose a non-polar solvent such as hexane, chloroform, or dichloromethane.

-

Extraction: Briefly immerse the samples in the solvent (e.g., for 30-60 seconds) to dissolve the surface lipids without extracting significant amounts of internal lipids.

-

Filtration: Remove the plant or insect material and filter the solvent extract to remove any particulate matter.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the crude lipid extract.

Isolation and Purification of Ketones

The crude lipid extract is a complex mixture. The ketone fraction needs to be isolated and purified for further analysis. This is typically achieved using chromatographic techniques.

Protocol: Chromatographic Separation of Ketones

-

Column Chromatography:

-

Pack a glass column with silica gel.

-

Dissolve the crude lipid extract in a minimal amount of a non-polar solvent (e.g., hexane).

-

Load the sample onto the column.

-

Elute the column with a gradient of solvents with increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate).

-

Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Spot the collected fractions onto a TLC plate.

-

Develop the plate in an appropriate solvent system.

-

Visualize the spots using a suitable staining reagent (e.g., iodine vapor or a specific spray reagent for ketones).

-

Pool the fractions containing the compounds of interest based on their Rf values.

-

Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of volatile and semi-volatile compounds like long-chain ketones.

Protocol: GC-MS Analysis of this compound

-

Sample Preparation: Derivatize the isolated ketone fraction if necessary to improve volatility and chromatographic performance. For ketones, this is often not required. Dissolve the sample in a suitable solvent (e.g., hexane).

-

GC-MS Parameters (General):

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: Typically 250-300°C.

-

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For long-chain ketones, a program might start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 320°C).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operated in electron ionization (EI) mode.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight of this compound (m/z 310.6).

-

-

Identification: Compare the retention time and mass spectrum of the unknown peak with that of an authentic this compound standard. The mass spectrum of a long-chain ketone will typically show characteristic fragmentation patterns, including McLafferty rearrangements.

-

Quantification: Create a calibration curve using known concentrations of a this compound standard. Use the peak area of the target compound in the sample to determine its concentration.

Hypothetical Biosynthetic Pathway

The biosynthesis of long-chain ketones in plants and insects is generally understood to originate from the fatty acid synthesis pathway. Very-long-chain fatty acids (VLCFAs) are the precursors.

Hypothesized Biosynthesis of this compound:

-

Fatty Acid Synthesis: The synthesis of C16 and C18 fatty acids occurs in the plastids (in plants) or cytoplasm (in insects).

-

Elongation: Fatty acid elongase (FAE) complexes extend the carbon chain of the initial fatty acids to produce very-long-chain fatty acids (VLCFAs).

-

Decarboxylation/Decarbonylation: A specific enzyme system would then catalyze the decarboxylation or decarbonylation of a C22 fatty acid precursor to yield a C21 alkane.

-

Hydroxylation and Oxidation: The C21 alkane would then be hydroxylated at the 10th carbon position by a hydroxylase, followed by oxidation of the resulting secondary alcohol to a ketone by a dehydrogenase, yielding this compound.

Conclusion and Future Directions

The natural occurrence of this compound in plants and insects remains an open area for research. The information and methodologies presented in this guide provide a solid framework for initiating such investigations. A systematic screening of diverse plant and insect species, coupled with modern analytical techniques, holds the potential to uncover natural sources of this compound. Future research should focus on:

-

Broad-scale screening: Analyzing the cuticular lipids of a wide range of plant and insect species from different ecological niches.

-

Method optimization: Developing and validating specific analytical methods for the sensitive detection and accurate quantification of this compound.

-

Biosynthetic studies: Once a source is identified, utilizing transcriptomic and metabolomic approaches to elucidate the specific enzymes and genes involved in the biosynthesis of this compound.

The discovery of a natural source of this compound could have significant implications for various fields, including chemical ecology, pest management (if it acts as a pheromone), and potentially in the development of new pharmaceuticals or fine chemicals.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Production of raspberry ketone by redirecting the metabolic flux to the phenylpropanoid pathway in tobacco plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cuticular lipids of insects as potential biofungicides: methods of lipid composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biological Role of 10-Heneicosanone as a Semiochemical: A Review of Current Knowledge

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of 10-Heneicosanone's specific role as a semiochemical. While the broader class of long-chain ketones is known to be involved in insect communication, detailed studies identifying this compound as a pheromone, kairomone, or allomone in any particular species are not publicly available at this time. This technical guide, therefore, serves to highlight the current state of knowledge regarding related compounds and outlines the necessary experimental frameworks to elucidate the potential semiochemical functions of this compound.

Introduction to Semiochemicals and Long-Chain Ketones

Semiochemicals are chemical substances produced by an organism that elicit a behavioral or physiological response in another individual.[1] These chemical signals are fundamental to the communication of a vast array of organisms, particularly insects, and are broadly categorized based on whether the interaction is intraspecific (pheromones) or interspecific (allelochemicals, including kairomones and allomones).

Long-chain molecules, including ketones, play a vital role in the agrochemical field, with various applications as insecticides, fungicides, and plant growth regulators.[2][3] Within the realm of insect communication, ketones are a known class of semiochemicals. For instance, methyl ketones have been investigated for their fumigant and insecticidal properties, with their efficacy often correlated to the length of the carbon chain.[4] Insect oenocytes, specialized cells, are known to be involved in the synthesis of very-long-chain fatty acids which are precursors to hydrocarbons and pheromones.[5]

The Void in this compound Research

Despite the established importance of long-chain ketones in insect biology, extensive searches of scientific databases and literature have failed to identify any specific studies detailing the semiochemical activity of this compound. This C21 ketone remains an uncharacterized molecule within the field of chemical ecology. Consequently, there is no quantitative data on its behavioral or physiological effects, no established experimental protocols for its study, and no identified signaling pathways associated with its perception.

A Roadmap for Future Research: Investigating the Semiochemical Potential of this compound

To address this knowledge gap, a structured research approach is necessary. The following sections outline the key experimental stages required to determine if this compound plays a role as a semiochemical and to characterize its function.

Hypothesis Generation and Target Species Selection

The initial step involves identifying potential insect species that may produce or respond to a C21 ketone. This could be guided by:

-

Chemical analysis of insect cuticular hydrocarbons and glandular secretions: Gas chromatography-mass spectrometry (GC-MS) analysis of extracts from various insect species could reveal the presence of this compound.

-

Comparative analysis with known semiochemicals: Examining the structures of known long-chain ketone pheromones from related insect taxa may suggest target species for investigation.

Synthesis and Purification of this compound

A pure, synthetic standard of this compound is essential for all subsequent bioassays. The synthesis would likely involve standard organic chemistry techniques, followed by purification using methods such as column chromatography and verification of the structure and purity via NMR and GC-MS.

Bioassays for Semiochemical Activity

A series of behavioral and electrophysiological bioassays would be required to determine if this compound elicits a response in the target species.

Table 1: Proposed Bioassays for Determining Semiochemical Activity of this compound

| Bioassay Type | Objective | Potential Metrics |

| Electroantennography (EAG) | To determine if the insect antenna detects this compound. | Antennal depolarization (mV) in response to different concentrations. |

| Gas Chromatography-Electroantennographic Detection (GC-EAD) | To confirm the specific activity of this compound in a complex mixture. | Co-occurrence of a peak on the chromatogram and an antennal response. |

| Wind Tunnel Assays | To observe behavioral responses to a plume of this compound. | Upwind flight, casting, landing on the source, mating attempts. |

| Olfactometer Assays (Y-tube, Four-arm) | To assess attraction or repellency in a choice-based paradigm. | Percentage of insects choosing the arm with the test compound versus a control. |

| Field Trapping | To evaluate the attractiveness of this compound under natural conditions. | Number of target insects captured in traps baited with the compound. |

Experimental Workflow for Semiochemical Identification

The logical progression of experiments to identify and characterize the potential semiochemical role of this compound is illustrated in the following diagram.

References

10-Heneicosanone: An Inquiry into its Potential Role as an Insect Pheromone or Kairomone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the potential of 10-Heneicosanone, a 21-carbon aliphatic ketone, as an insect pheromone or kairomone. Despite a comprehensive review of scientific literature, there is currently no direct evidence to assign a specific semiochemical function to this compound for any insect species. However, the presence of long-chain ketones as critical components of insect cuticular hydrocarbons and their established roles in chemical communication suggest that this compound could be a candidate for such activity. This document provides a detailed overview of long-chain ketones as insect semiochemicals, outlines standard experimental protocols for their identification and evaluation, and presents hypothetical signaling pathways and workflows to guide future research in this area.

Introduction: The Landscape of Long-Chain Ketones in Insect Communication

Insects utilize a complex chemical language to mediate a vast array of behaviors essential for survival and reproduction. Semiochemicals, the information-carrying molecules in this language, are broadly classified as pheromones (intraspecific communication) and allelochemicals (interspecific communication), which include kairomones (beneficial to the receiver), allomones (beneficial to the emitter), and synomones (beneficial to both).

Long-chain ketones are a significant class of compounds found in the cuticular lipids of many insects.[1] These lipids primarily serve to prevent desiccation but have evolved secondary roles in chemical communication.[1][2] Ketones can function as sex pheromones, aggregation pheromones, and recognition cues.[3][4] For instance, the contact sex pheromone of the female German cockroach, Blattella germanica, is a complex blend that includes ketone hydrocarbons derived from fatty acid biosynthesis.

While specific research on this compound is lacking, its structural similarity to known ketone pheromones warrants investigation into its potential role as a semiochemical. This guide will, therefore, focus on the broader context of long-chain ketones to provide a framework for studying this compound.

Quantitative Data on Related Ketone Semiochemicals

To provide a comparative basis for future studies on this compound, this section summarizes quantitative data from studies on other long-chain ketone pheromones.

| Compound Class | Insect Species | Type of Semiochemical | Behavioral Response | Electrophysiological Response (EAG) | Reference |

| Methyl Ketones | Spodoptera littoralis | Pheromone antagonist | Reduced landing at pheromone source | Decreased EAG amplitude, increased repolarization time | |

| Methyl Ketones | Mamestra brassicae | Pheromone antagonist | - | Modified EAG response to pheromones | |

| Methyl Ketones | Heliothis zea | Pheromone antagonist | - | Modified EAG response to pheromones | |

| Dialkyl Ethers (related functional group) | Anoplophora chinensis | Female attractant | Attraction in Y-tube olfactometer | Antennal responses detected by GC-EAD | |

| Long-chain Ketones | Vipera ammodytes (vertebrate example) | Sex Pheromone | Elicits courtship-related behaviors in males | - |

Experimental Protocols

The identification and characterization of insect semiochemicals involve a multi-step process. The following protocols are standard methodologies that can be adapted for the investigation of this compound.

Extraction of Cuticular Lipids

Objective: To isolate potential semiochemicals from the insect cuticle.

Methodology:

-

Whole Body Extraction:

-

Individual insects are immersed in a non-polar solvent (e.g., hexane, dichloromethane) for a short period (e.g., 5-10 minutes).

-

The solvent is then removed and concentrated under a gentle stream of nitrogen.

-

This method is simple but may extract internal lipids as well.

-

-

Solid-Phase Microextraction (SPME):

-

A non-destructive method where an SPME fiber is exposed to the headspace of a living insect or rubbed gently on its cuticle.

-

The adsorbed compounds are then thermally desorbed into a gas chromatograph for analysis.

-

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the chemical components of the extract.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used for separating long-chain hydrocarbons and ketones.

-

Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. For long-chain lipids, a high-temperature GC method may be necessary.

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

Electrophysiological Analysis: Electroantennography (EAG)

Objective: To determine which compounds in the extract elicit a response from the insect's antenna.

Methodology:

-

Preparation: An antenna is excised from a live insect and mounted between two electrodes.

-

Stimulation: Puffs of air containing the test compounds (either from the GC effluent in GC-EAD or as pure standards) are passed over the antenna.

-

Detection: The electrical potential change across the antenna is amplified and recorded. A significant depolarization indicates that the compound is detected by the antennal olfactory receptor neurons.

Behavioral Assays

Objective: To determine the behavioral function of the identified active compounds.

Methodology:

-

Olfactometer Assays:

-

A Y-tube or four-arm olfactometer is used to test the preference of an insect for different odor sources.

-

The test compound is introduced into one arm, and a control (solvent) into the other. The number of insects choosing each arm is recorded.

-

-

Wind Tunnel Assays:

-

Provides a more naturalistic setting to observe upwind flight behavior towards a pheromone source.

-

Parameters such as take-off, flight speed, and source contact are recorded.

-

-

Contact Chemoreception Assays:

-

For non-volatile compounds, a choice test can be performed where insects are presented with treated and untreated surfaces. Their time spent on each surface and any specific behaviors (e.g., antennation, copulation attempts) are recorded.

-

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the study of insect semiochemicals.

References

- 1. Cuticular lipids of insects as potential biofungicides: methods of lipid composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in deciphering the genetic basis of insect cuticular hydrocarbon biosynthesis and variation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 4. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Long-Chain Aliphatic Ketones with Reference to 10-Heneicosanone

Disclaimer: As of late 2025, there is a significant lack of publicly available scientific literature detailing the specific biological activities of 10-Heneicosanone. Therefore, this technical guide focuses on the known biological activities of the broader class of long-chain aliphatic ketones. The information presented herein should be considered as a general overview for this class of compounds and not as specific data for this compound, unless explicitly stated.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic and biological applications of long-chain aliphatic ketones.

Introduction to Long-Chain Aliphatic Ketones

Long-chain aliphatic ketones are organic compounds characterized by a carbonyl group (C=O) positioned within a lengthy alkyl chain. Their structure, particularly the chain length and the position of the ketone group, plays a crucial role in determining their physicochemical properties and biological activities. These compounds are found in nature, serving as signaling molecules in insects and contributing to the aromatic profiles of various plants and microorganisms. The lipophilic nature of these molecules allows them to interact with cellular membranes, which is often a key aspect of their mechanism of action.

Known Biological Activities of Long-Chain Aliphatic Ketones

Long-chain ketones have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and pheromonal effects.

Antimicrobial Activity

Several long-chain ketones have demonstrated inhibitory activity against various microorganisms, including bacteria and fungi. The length of the alkyl chain is a critical determinant of this activity. For instance, 3,4-epoxy-2-alkanones with chain lengths from C11 to C17 have been shown to be active against dermal pathogens[1].

Table 1: Minimum Inhibitory Concentrations (MIC) of 3,4-Epoxy-2-alkanones against Trichophyton mentagrophytes

| Compound | Chain Length | MIC (µg/mL) |

| 3,4-Epoxy-2-undecanone | C11 | >25 |

| 3,4-Epoxy-2-dodecanone | C12 | 25 |

| 3,4-Epoxy-2-tridecanone | C13 | 25 |

| 3,4-Epoxy-2-tetradecanone | C14 | >25 |

| 3,4-Epoxy-2-pentadecanone | C15 | >25 |

| 3,4-Epoxy-2-hexadecanone | C16 | >25 |

| 3,4-Epoxy-2-heptadecanone | C17 | >25 |

Source: Adapted from Synthesis and Antimicrobial Activity of Long-Chain 3,4-Epoxy-2-alkanones.[1]

The antimicrobial action of lipophilic compounds like long-chain ketones is often attributed to their ability to disrupt the cell membrane integrity of microorganisms.

Anti-inflammatory Activity

While direct evidence for many long-chain aliphatic ketones is limited, the broader class of ketones, particularly ketone bodies like β-hydroxybutyrate (BHB), has been shown to possess anti-inflammatory properties. BHB can inhibit the NLRP3 inflammasome, a key component of the innate immune system that drives inflammatory responses[2]. This suggests that other ketones, potentially including long-chain varieties, could modulate inflammatory pathways. The anti-inflammatory effects of ketogenic diets are also linked to the production of ketone bodies, which can reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[3].

Cytotoxic Activity

The cytotoxicity of long-chain compounds is often related to their chain length. Studies on other long-chain molecules have shown that increasing the chain length can lead to greater cytotoxicity, likely due to enhanced interaction with the cell membrane, leading to its disruption and subsequent cell death[4]. Some ketones have been investigated for their potential anticancer effects. For example, ketone supplementation has been shown to decrease the viability of metastatic cancer cells in vitro and prolong survival in animal models.

Pheromonal Activity in Insects

Long-chain ketones are well-established as important components of insect pheromones, mediating behaviors such as mating and aggregation. For instance, the contact sex pheromone of the female German cockroach (Blattella germanica) is a ketone hydrocarbon derived from fatty acid biosynthesis. The specificity of these chemical signals is often determined by the chain length, the position of the ketone group, and the presence of other functional groups.

Experimental Protocols

Antimicrobial Activity Assessment

A common method for determining the antimicrobial activity of lipophilic compounds like long-chain ketones is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for MIC Determination:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a lipophilic compound.

-

Preparation of the Compound: Due to their low water solubility, long-chain ketones are typically dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.

-

Serial Dilution: The stock solution is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Inoculation and Incubation: The wells containing the serially diluted compound are inoculated with the microbial suspension and incubated under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of a compound can be assessed in vitro by measuring its effect on the production of inflammatory mediators in immune cells, such as macrophages.

Experimental Protocol for Measuring Nitric Oxide (NO) Production:

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

-

Treatment: The cells are pre-treated with various concentrations of the test compound (dissolved in a suitable solvent) for a specific period.

-

Stimulation: Inflammation is induced by adding an inflammatory agent, such as lipopolysaccharide (LPS).

-

Incubation: The plates are incubated for 24 hours.

-

NO Measurement: The production of nitric oxide, a pro-inflammatory mediator, is quantified in the cell culture supernatant using the Griess assay. A reduction in NO production in the presence of the compound indicates potential anti-inflammatory activity.

Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Experimental Protocol for MTT Assay:

-

Cell Seeding: Adherent cells are seeded in a 96-well plate and incubated to allow for attachment.

-

Compound Addition: The test compound, dissolved in an appropriate solvent, is added to the wells at various concentrations.

-

Incubation: The plate is incubated for a period of 24 to 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or an acidic SDS solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and thus, cytotoxicity of the compound.

Signaling Pathways

As previously mentioned, ketone bodies can exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome. The following diagram illustrates this proposed signaling pathway.

Caption: Proposed mechanism of NLRP3 inflammasome inhibition by ketone bodies.

Conclusion and Future Directions

While there is a notable absence of specific research on this compound, the broader class of long-chain aliphatic ketones displays a range of interesting biological activities that warrant further investigation. Their antimicrobial, potential anti-inflammatory, and cytotoxic properties suggest that these molecules could be explored for therapeutic applications. Furthermore, their role as insect pheromones presents opportunities for the development of novel pest management strategies.

Future research should focus on:

-

The systematic evaluation of the biological activities of a wider range of long-chain ketones with varying chain lengths and ketone group positions, including this compound.

-

Elucidation of the specific molecular mechanisms underlying their observed biological effects.

-

Structure-activity relationship (SAR) studies to optimize their potency and selectivity for specific biological targets.

A deeper understanding of the biological activities of this compound and related long-chain ketones could unveil new avenues for drug discovery and biotechnology.

References

10-Heneicosanone: A Comprehensive Technical Review for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current state of research on 10-Heneicosanone, a long-chain aliphatic ketone. While specific experimental data for this molecule is limited in publicly available literature, this document extrapolates from established knowledge of symmetrical and long-chain ketones to provide researchers, scientists, and drug development professionals with a foundational understanding of its synthesis, characterization, and potential biological activities.

Introduction

This compound (C₂₁H₄₂O) is a symmetrical long-chain aliphatic ketone. Aliphatic ketones are prevalent in nature, contributing to the scents of various plants and animals, and serving as pheromones.[1][2] Their long hydrocarbon chains confer lipophilic properties, suggesting potential interactions with cell membranes and roles in various biological signaling pathways. While simple ketones are generally considered to have low toxicity, unsaturated ketones can exhibit higher toxicity.[3] The study of long-chain ketones is an active area of research, with potential applications in antimicrobial drug development, pest management through pheromonal activity, and as intermediates in fine chemical synthesis.[2][4]

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₂₁H₄₂O |

| Molecular Weight | 310.57 g/mol |

| Appearance | Waxy solid at room temperature |

| Melting Point | Estimated 65-70 °C |

| Boiling Point | > 350 °C at 760 mmHg |

| Solubility | Insoluble in water; Soluble in organic solvents |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| Infrared (IR) Spectroscopy | Strong C=O stretching vibration around 1715 cm⁻¹ for a saturated aliphatic ketone. |

| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) chemical shift in the range of 205-220 ppm. Carbons alpha to the carbonyl (C9 and C11) would appear around 40-55 ppm. Other methylene carbons would be in the 16-35 ppm range. |

| ¹H NMR Spectroscopy | Protons on the carbons alpha to the carbonyl (on C9 and C11) would exhibit a triplet at approximately 2.4 ppm. Other methylene and methyl protons would resonate in the 0.8-1.6 ppm range. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 310. Prominent fragments from α-cleavage at m/z 155 (C₁₀H₂₁CO⁺) and m/z 171 (C₁₁H₂₃CO⁺). Fragments from McLafferty rearrangement may also be observed. |

Synthesis of this compound

While a specific, documented synthesis for this compound is not available, several general methods for the preparation of symmetrical long-chain ketones can be applied.

Ketonic Decarboxylation of Undecanoic Acid

A common method for synthesizing symmetrical ketones is the ketonic decarboxylation of carboxylic acids. For this compound, this would involve the pyrolysis of undecanoic acid (C₁₁H₂₂O₂) in the presence of a metal oxide catalyst.

Caption: Synthesis of this compound via ketonic decarboxylation.

Experimental Protocol:

-

Catalyst Preparation: Prepare or procure a suitable metal oxide catalyst, such as iron(III) oxide or manganese(IV) oxide.

-

Reaction Setup: In a reaction vessel equipped for high-temperature reactions, mix undecanoic acid with the catalyst.

-

Pyrolysis: Heat the mixture to the required temperature for decarboxylation to occur, typically in the range of 300-400 °C.

-

Product Isolation: The crude product can be purified by distillation under reduced pressure or recrystallization from an appropriate solvent.

Oxidation of 11-Heneicosanol

Another potential route is the oxidation of the corresponding secondary alcohol, 11-Heneicosanol.

Caption: Synthesis of this compound via oxidation of 11-Heneicosanol.

Experimental Protocol:

-

Reactant Preparation: Synthesize or procure 11-Heneicosanol.

-

Oxidation: Dissolve 11-Heneicosanol in a suitable solvent and treat it with an oxidizing agent such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions.

-

Work-up and Purification: After the reaction is complete, the product is isolated through extraction and purified by column chromatography or recrystallization.

Potential Biological Activities and Experimental Protocols

Based on studies of other long-chain ketones, this compound may exhibit several biological activities.

Antimicrobial Activity

Long-chain ketones have demonstrated antimicrobial properties. The lipophilic nature of these molecules may allow them to disrupt bacterial cell membranes.

Experimental Protocol for Antimicrobial Susceptibility Testing:

-

Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

-

Aliquot samples from the wells of the MIC plate that show no visible growth onto agar plates.

-

Incubate the agar plates.

-

The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.

-

Pheromonal Activity

Many insects utilize long-chain ketones as sex or aggregation pheromones. This compound could potentially act as a pheromone for certain insect species.

Experimental Protocol for Pheromone Bioassay:

-

Test Insect Species: Select insect species known to use long-chain ketones as pheromones.

-

Electroantennography (EAG):

-

Excise an antenna from the test insect and mount it between two electrodes.

-

Deliver a puff of air containing a known concentration of this compound over the antenna.

-

Record the electrical response of the antenna. A significant depolarization indicates that the insect's olfactory receptors can detect the compound.

-

-

Behavioral Assays (Wind Tunnel or Y-tube Olfactometer):

-

Release insects into a controlled environment where they are presented with a choice between a stream of clean air and a stream of air carrying the scent of this compound.

-

Record the insects' flight path and choice. A significant preference for the scented air stream indicates an attractive behavioral response.

-

Analytical Methodologies

Standard analytical techniques can be employed for the characterization and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like long-chain ketones.

Experimental Protocol:

-

Sample Preparation: Dissolve the sample containing this compound in a suitable volatile solvent (e.g., hexane, dichloromethane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Injection: Splitless or split injection depending on the concentration.

-

Temperature Program: A temperature gradient is used to separate compounds based on their boiling points.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or time-of-flight (TOF).

-

Detection: Scan mode for identification or selected ion monitoring (SIM) for quantification.

-

Mass Spectrometry Fragmentation Pathways:

Caption: Predicted mass spectral fragmentation of this compound.

Conclusion

While direct research on this compound is sparse, a substantial body of knowledge on long-chain aliphatic ketones provides a strong framework for future investigations. The synthetic routes, predicted analytical data, and potential biological activities outlined in this guide offer a solid starting point for researchers interested in exploring the chemistry and biology of this molecule. Further research is warranted to experimentally validate these predictions and to fully elucidate the potential applications of this compound in various scientific and industrial fields.

References

CAS number and molecular weight of 10-Heneicosanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Heneicosanone, a long-chain aliphatic ketone, is a subject of scientific interest due to its structural similarity to biologically active lipids and hydrocarbons. While specific research on this compound is limited, this guide provides a comprehensive overview of its known properties. To offer a broader context for its potential applications and characteristics, this document also includes comparative data on the closely related and more extensively studied alkane, n-heneicosane. This guide is intended to serve as a foundational resource for professionals in drug development and chemical research.

Core Chemical and Physical Properties

Detailed experimental data for this compound is not widely available in the public domain. The following table summarizes its basic molecular identifiers. For comparative purposes, the physicochemical properties of n-heneicosane are also provided, offering insights into the likely characteristics of a C21 carbon chain.

| Property | This compound | n-Heneicosane (for comparison) |

| CAS Number | 22026-16-0[1] | 629-94-7 |

| Molecular Formula | C21H42O[1][2] | C21H44 |

| Molecular Weight | 310.56 g/mol [1] | 296.57 g/mol |

| Appearance | Not specified | White, waxy solid |

| Melting Point | Not specified | 39-41 °C |

| Boiling Point | Not specified | 356.10 °C |

| Solubility | Not specified | Insoluble in water; Soluble in organic solvents |

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, a general synthetic route can be adapted from methods used for other long-chain ketones. The following represents a plausible, generalized approach.

Synthesis of this compound (Generalized)

A potential synthetic route to this compound could involve the oxidation of the corresponding secondary alcohol, 10-heneicosanol. Alternatively, a Grignard reaction between an 11-carbon aldehyde (undecanal) and a 10-carbon Grignard reagent (decylmagnesium bromide) would yield 10-heneicosanol, which could then be oxidized to the target ketone.

Step 1: Grignard Reaction to form 10-Heneicosanol

-

Apparatus Setup : A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation : Magnesium turnings are placed in the flask. A solution of 1-bromodecane in anhydrous diethyl ether is added to the dropping funnel.

-

Reaction : A small amount of the 1-bromodecane solution is added to the magnesium to initiate the reaction. Once initiated, the remaining solution is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.

-

Aldehyde Addition : The Grignard reagent is cooled, and a solution of undecanal in anhydrous diethyl ether is added dropwise from the dropping funnel.

-

Quenching : The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification : The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 10-heneicosanol. The product can be purified by column chromatography.

Step 2: Oxidation to this compound

-

Reagent Preparation : The purified 10-heneicosanol is dissolved in a suitable solvent such as dichloromethane.

-

Oxidation : An oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, is used to convert the secondary alcohol to a ketone. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up : Upon completion, the reaction mixture is worked up according to the specific protocol for the chosen oxidizing agent.

-

Purification : The crude this compound is purified by column chromatography to yield the final product.

Analytical Characterization

The characterization of the synthesized this compound would involve standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR spectroscopy would be used to confirm the presence of protons in different chemical environments, such as the alpha-protons to the carbonyl group.

-

¹³C NMR spectroscopy would show a characteristic peak for the carbonyl carbon.

-

-

Mass Spectrometry (MS) : Mass spectrometry would be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy : IR spectroscopy would be used to identify the characteristic carbonyl (C=O) stretching frequency.

Biological Activity and Signaling Pathways

There is a lack of specific information in the reviewed literature regarding the biological activity and associated signaling pathways of this compound. However, its alkane analog, n-heneicosane, has been reported to exhibit antimicrobial properties. It is plausible that long-chain ketones like this compound could also possess some biological activity, though further research is required to establish this.

Due to the absence of data on signaling pathways for this compound, a diagrammatic representation cannot be provided.

Visualizations

As there is no specific signaling pathway or complex experimental workflow described for this compound in the provided search results, a representative diagram for a generalized synthesis and analysis workflow is provided below.

Caption: Generalized workflow for the synthesis and analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 10-Heneicosanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 10-heneicosanone, a long-chain aliphatic ketone. The primary focus of this protocol is a robust and well-established synthetic methodology utilizing a Grignard reaction with a nitrile, which is a common strategy for the preparation of unsymmetrical ketones.[1][2][3][4][5]

While the specified starting material is 1-bromooctadecane, a direct synthesis of this compound from this C18 bromide is not straightforward due to the carbon chain length and the position of the ketone group in the final product. Therefore, this document presents a detailed protocol for the synthesis of this compound from more suitable precursors, namely 1-bromodecane and undecanenitrile, to illustrate the recommended synthetic approach. A discussion on a hypothetical multi-step pathway from 1-bromooctadecane is also provided for consideration.

Illustrative Synthesis of this compound

The recommended synthesis of this compound is achieved through a two-step process:

-

Formation of the Grignard Reagent: Decylmagnesium bromide is prepared from 1-bromodecane and magnesium metal in an anhydrous ether solvent.

-

Nucleophilic Addition to a Nitrile and Hydrolysis: The Grignard reagent is reacted with undecanenitrile. The resulting imine salt is then hydrolyzed in an acidic aqueous work-up to yield this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the product in the illustrative synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| 1-Bromodecane | C₁₀H₂₁Br | 221.18 | 239 | -34 | 1.066 |

| Undecanenitrile | C₁₁H₂₁N | 167.29 | 254 | -13 | 0.823 |

| This compound | C₂₁H₄₂O | 310.56 | 215 at 10 mmHg | 43-45 | N/A |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 1-bromodecane and undecanenitrile.

Step 1: Preparation of Decylmagnesium Bromide (Grignard Reagent)

Materials:

-

Magnesium turnings (1.22 g, 50 mmol)

-

1-Bromodecane (11.06 g, 50 mmol)

-

Anhydrous diethyl ether (50 mL)

-

Iodine crystal (a single small crystal)

Procedure:

-

A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

The magnesium turnings and a small crystal of iodine are placed in the flask.

-

A solution of 1-bromodecane in 20 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.

-

Approximately 5 mL of the 1-bromodecane solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, the flask may be gently warmed with a heat gun.

-

Once the reaction has started, the remaining 1-bromodecane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.

Step 2: Synthesis of this compound

Materials:

-

Decylmagnesium bromide solution (from Step 1)

-

Undecanenitrile (7.53 g, 45 mmol)

-

Anhydrous diethyl ether (20 mL)

-

10% Aqueous sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of undecanenitrile in 20 mL of anhydrous diethyl ether is prepared and added dropwise to the freshly prepared decylmagnesium bromide solution at 0 °C (ice bath).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours.

-

The reaction mixture is cooled in an ice bath, and 50 mL of 10% aqueous sulfuric acid is added slowly and carefully to hydrolyze the intermediate imine salt and quench any unreacted Grignard reagent.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 30 mL).

-

The combined organic layers are washed successively with water, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Note on the Synthesis from 1-Bromooctadecane

A direct synthesis of this compound from 1-bromooctadecane is chemically challenging due to the mismatch in carbon chain length and the desired position of the carbonyl group. A plausible, though likely low-yielding and multi-step, hypothetical pathway could involve:

-

Chain Cleavage: Oxidative cleavage of the C18 chain of a derivative of 1-bromooctadecane (e.g., after conversion to an alkene) to produce shorter-chain intermediates.

-

Chain Re-ligation: Coupling of the resulting fragments using standard carbon-carbon bond-forming reactions to build the C21 backbone of this compound.

This approach would require significant synthetic development and optimization.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Steps

Caption: Key chemical transformations.

References

Application Notes and Protocols for the Reduction of 2-Heneicosanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical reduction of the long-chain aliphatic ketone, 2-heneicosanone, to its corresponding secondary alcohol, 2-heneicosanol.[1][2] Methodologies employing sodium borohydride and catalytic hydrogenation are presented, complete with experimental procedures and expected outcomes. Additionally, this guide summarizes the known biological activities of related long-chain alcohols and discusses potential signaling pathways that may be influenced by 2-heneicosanol, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, crucial for the creation of a wide array of chemical entities with potential therapeutic applications. 2-Heneicosanone, a 21-carbon saturated ketone, can be reduced to 2-heneicosanol, a long-chain secondary fatty alcohol.[1][2][3] While the biological role of 2-heneicosanone is not extensively documented, its reduction product, 2-heneicosanol, and other long-chain alcohols have been investigated for their biological activities, including antimicrobial and antifungal properties. The synthesis of 2-heneicosanol from 2-heneicosanone provides a valuable molecule for further study in various biological and pharmacological contexts.

Data Presentation

The following table summarizes representative quantitative data for the reduction of ketones to secondary alcohols using the protocols described herein. Please note that specific yields and reaction times for 2-heneicosanone may vary based on experimental conditions and scale.

| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |

| Substrate | 2-Heneicosanone | 2-Heneicosanone |

| Product | 2-Heneicosanol | 2-Heneicosanol |

| Typical Yield | 70-95% | >90% |

| Reaction Time | 1-4 hours | 4-24 hours |

| Purity | >95% after purification | >98% after purification |

| Key Reagents | Sodium Borohydride, Methanol | H₂, Pd/C or PtO₂ |

| Reaction Conditions | Room Temperature | Room Temperature, 1-4 atm H₂ |

Experimental Protocols

Protocol 1: Reduction of 2-Heneicosanone using Sodium Borohydride

This protocol details the reduction of 2-heneicosanone to 2-heneicosanol using the mild and selective reducing agent, sodium borohydride.

Materials:

-

2-Heneicosanone

-

Methanol (reagent grade)

-

Sodium Borohydride (NaBH₄)

-

Deionized Water

-

3M Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolution of Ketone: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-heneicosanone (1 equivalent) in methanol (10-20 mL per gram of ketone). Stir the solution at room temperature until the ketone is fully dissolved.

-

Addition of Reducing Agent: Slowly add sodium borohydride (0.5-1.0 equivalents) to the stirred solution in small portions over 15-30 minutes. An exothermic reaction may be observed. Maintain the reaction temperature below 30°C, using an ice bath if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The disappearance of the starting ketone spot and the appearance of a more polar product spot (lower Rf) indicates reaction completion. This typically takes 1-4 hours.

-

Quenching the Reaction: Once the reaction is complete, cautiously add deionized water to quench the excess sodium borohydride. Then, slowly add 3M HCl to neutralize the solution to a pH of ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal and Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-heneicosanol. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane).

Protocol 2: Catalytic Hydrogenation of 2-Heneicosanone

This protocol describes the reduction of 2-heneicosanone to 2-heneicosanol via catalytic hydrogenation.

Materials:

-

2-Heneicosanone

-

Ethanol or Ethyl Acetate (reagent grade)

-

Palladium on Carbon (Pd/C, 5-10 wt%) or Platinum(IV) Oxide (PtO₂, Adams' catalyst)

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Catalyst and Substrate Addition: In a suitable hydrogenation vessel, add 2-heneicosanone (1 equivalent) and the solvent (ethanol or ethyl acetate, 10-20 mL per gram of ketone). Add the catalyst (1-5 mol% of Pd or Pt).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction time can range from 4 to 24 hours.

-

Catalyst Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Solvent Removal: Combine the filtrate and washings and concentrate the solution using a rotary evaporator to obtain the crude 2-heneicosanol.

-

Purification: The product is often of high purity, but can be further purified by recrystallization if necessary.

Visualization of Workflows and Pathways

Experimental Workflow for Sodium Borohydride Reduction

Caption: Workflow for the reduction of 2-heneicosanone using sodium borohydride.

Potential Signaling Pathways for Long-Chain Secondary Alcohols

While the specific signaling pathways modulated by 2-heneicosanol are not well-elucidated, studies on other long-chain and secondary alcohols suggest potential interactions with key cellular signaling cascades.

Caption: Potential signaling pathways modulated by long-chain secondary alcohols.

References

Application Notes and Protocols for the Analytical Detection of 10-Heneicosanone

Introduction

10-Heneicosanone is a long-chain aliphatic ketone. The accurate and sensitive detection of such molecules is crucial in various research fields, including biomarker discovery, environmental analysis, and industrial quality control. These application notes provide detailed protocols for the detection and quantification of this compound using modern analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodologies are designed for researchers, scientists, and professionals in drug development and related scientific disciplines.

Analytical Methods Overview

The selection of an appropriate analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and sample throughput.[1] Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are two of the most powerful and commonly employed techniques for the analysis of long-chain ketones.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for the analysis of volatile and semi-volatile compounds.[2] GC offers high-resolution separation of complex mixtures, while MS provides sensitive and selective detection, enabling structural elucidation and quantification.[2][3] For long-chain ketones, GC-MS can provide excellent sensitivity, often reaching picogram levels on-column.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/UHPLC-MS): This method is suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. UHPLC-MS, a more advanced form of HPLC-MS, offers improved resolution and sensitivity. A key advantage of this technique for ketones is that it often does not require derivatization, simplifying sample preparation.

Data Presentation: Performance of Analytical Methods

The following table summarizes typical quantitative performance characteristics for the analysis of long-chain ketones using GC-MS and UHPLC-MS. These values are representative of the compound class and can be used as a benchmark for method development for this compound.

| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) |

| Limit of Quantification (LOQ) | ~0.3 pg on-column (for a similar compound class) | ~0.05 pg on-column (for alkenones using High-Resolution Mass Spectrometry) |

| Precision (Reproducibility) | Good; can be improved with advanced techniques like GC-MS/MS. | Generally offers high reproducibility. |

| Derivatization | May be required to improve volatility and chromatographic performance. | Often not required, allowing for direct analysis. |

| Sample Throughput | Moderate; depends on the chromatographic run time. | High, especially with UHPLC systems. |

| Selectivity | High, especially with selected ion monitoring (SIM) or tandem MS (MS/MS). | High, particularly with tandem MS (MS/MS) for complex matrices. |

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

Proper sample preparation is critical for obtaining reliable and reproducible results. The goal is to extract this compound from the sample matrix and remove interfering substances.

A. Materials and Reagents:

-

Sample (e.g., biological tissue, environmental sample)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Anhydrous sodium sulfate

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

B. Extraction Procedure (Liquid-Liquid Extraction):

-

Homogenization: For solid samples (e.g., tissue), homogenize a known amount (e.g., ~20 mg) in a suitable solvent mixture like acetonitrile:methanol:water (2:2:1 v/v/v). For liquid samples, a dilution step may be necessary.

-

Solvent Addition: Add a solution of dichloromethane:methanol (e.g., 2:1 v/v) to the homogenized sample in a centrifuge tube.

-

Vortexing: Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 15,000 x g for 10 minutes) to separate the organic and aqueous layers and pellet any solid debris.

-

Collection: Carefully collect the organic layer (bottom layer with DCM) containing the extracted lipids, including this compound.

-

Drying: Dry the collected organic extract over anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., hexane for GC-MS, or mobile phase for HPLC-MS) before analysis.

Protocol 2: GC-MS Analysis

A. Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector.

-

Mass Spectrometer: Time-of-Flight (TOF) or quadrupole mass spectrometer.

-

Column: A mid-polarity poly(trifluoropropylmethylsiloxane) stationary phase column (e.g., RTX-200) or a non-polar poly(dimethylsiloxane) column (e.g., HP-1MS) is suitable for separation.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 75°C, hold for 1 minute.

-

Ramp 1: Increase to 255°C at 5°C/min.

-

Ramp 2: Increase to 270°C at 0.5°C/min.

-

Ramp 3: Increase to 320°C at 10°C/min, hold for 10 minutes.

-

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scan from m/z 50 to 550.

B. Analysis Procedure:

-

Injection: Inject 1-2 µL of the reconstituted sample extract into the GC.

-

Data Acquisition: Acquire data in full scan mode to identify unknown components and in Selected Ion Monitoring (SIM) mode for targeted quantification of this compound for higher sensitivity.

-

Identification: Identify the this compound peak based on its retention time and mass spectrum by comparing it to an analytical standard and/or a mass spectral library.

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.

Protocol 3: UHPLC-MS Analysis

A. Instrumentation and Conditions:

-

UHPLC System: A system capable of high pressures, such as a Waters ACQUITY UPLC.

-

Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

Start with 50% B.

-

Increase to 100% B over 10 minutes.

-

Hold at 100% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-product ion transitions for this compound.

B. Analysis Procedure:

-

Injection: Inject 5-10 µL of the reconstituted sample extract into the UHPLC system.

-

Data Acquisition: Develop an MRM method using a pure standard of this compound to determine the optimal precursor and product ions and collision energies.

-

Identification: Confirm the identity of this compound by its retention time and the presence of the specific MRM transitions.

-

Quantification: Quantify this compound using a calibration curve prepared with external standards or by using a stable isotope-labeled internal standard for improved accuracy.

Visualizations

References

Application Note: Analysis of 10-Heneicosanone using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Heneicosanone is a long-chain saturated ketone with the chemical formula C₂₁H₄₂O. Its detection and quantification are of interest in various fields, including organic synthesis, industrial chemistry, and potentially as a biomarker in biological systems. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. This application note provides a comprehensive protocol for the analysis of this compound by GC-MS, including sample preparation, instrument parameters, and data analysis.

Principle of GC-MS

Gas chromatography separates compounds in a complex mixture based on their volatility and interaction with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for identification and structural elucidation. For quantitative analysis, the abundance of specific ions is measured.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. The goal is to extract this compound and remove interfering substances.

For Solid Samples (e.g., powders, tissues):

-

Homogenization: Homogenize the solid sample to increase the surface area for extraction.

-

Solvent Extraction:

-

Accurately weigh a portion of the homogenized sample.

-

Add a suitable organic solvent such as hexane or dichloromethane.

-

Vortex or sonicate the mixture for 15-30 minutes to ensure efficient extraction.

-

Centrifuge the sample to pellet any solid material.

-

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Concentration: If the expected concentration of this compound is low, the extract can be concentrated under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis.

For Liquid Samples (e.g., solutions, biological fluids):

-